molecular formula C9H11ClN2O2 B1321013 Ethyl 6-chloro-4-(methylamino)nicotinate CAS No. 449811-28-3

Ethyl 6-chloro-4-(methylamino)nicotinate

Cat. No. B1321013
M. Wt: 214.65 g/mol
InChI Key: DEAFVBVKIMXSND-UHFFFAOYSA-N
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Patent
US09181238B2

Procedure details

4,6-Dichloronicotinic acid ethyl ester (43 g, 195 mmol) was dissolved in acetonitrile (600 mL), and cooled to 0° C., and then methylamine (125 mL of a 40% water solution, 977 mmol) was slowly added. The reaction mixture was stirred at 0° C. for 30 minutes and then allowed to warm to rt over 3 h. Solvent was removed in vacuo and the crude product was purified using silica gel chromatography (1:1 hexanes/ethyl acetate eluant). The title compound was isolated as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.66 (s, 1H), 8.12 (bs, 1H), 6.53 (s, 1H), 4.34 (q, J=7.2 Hz, 2H), 2.92 (s, 3H), 1.37 (t, J=7.2 Hz, 3H).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[C:10](Cl)=[CH:9][C:8]([Cl:12])=[N:7][CH:6]=1)[CH3:2].[CH3:14][NH2:15].O>C(#N)C>[Cl:12][C:8]1[CH:9]=[C:10]([NH:15][CH3:14])[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:13])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1Cl)Cl)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.